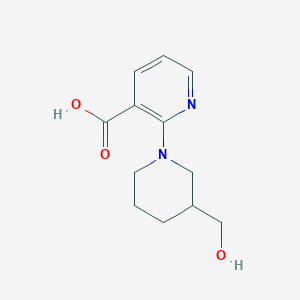![molecular formula C12H16N2O3 B1462669 6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid CAS No. 1154974-94-3](/img/structure/B1462669.png)
6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of pyridinecarboxylic acid, which is a type of pyridine with a carboxylic acid functional group . Pyridine is a basic heterocyclic organic compound similar to benzene, and contains one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis.Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridinecarboxylic acids, for example, can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, carboxylic acids typically have higher boiling points than similar hydrocarbons due to their ability to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Precursor for Unsymmetrical Diamide Ligands
Compounds similar to the specified chemical have been studied as precursors for unsymmetrical diamide ligands. These studies involve the synthesis and characterization of ligands that can form complexes with metals, potentially useful in catalysis and the development of metal-organic frameworks (MOFs) (Napitupulu et al., 2006).
Stability Studies
Stability studies of esters related to the specified compound have been conducted, focusing on their behavior in solution over time. These findings are crucial for pharmaceutical and chemical industries where the stability of compounds is a key factor in their development and application (Kažoka et al., 2007).
Structural Characterization
Research has also focused on the structural characterization of isomers and related compounds, providing insight into their chemical behavior and potential applications. Studies involve spectroscopic techniques to elucidate the structure and properties of these compounds, laying the groundwork for further applications in chemical synthesis and material science (Kadir et al., 2017).
Supramolecular Chemistry
The interaction of similar compounds with other molecules has been explored in the context of supramolecular chemistry. This includes the study of hydrogen bonding patterns and crystal engineering, which can inform the design of new materials and pharmaceuticals (Vishweshwar et al., 2002).
Extraction and Separation Processes
In the field of chemical engineering, related compounds have been utilized in the study of extraction processes. For example, the extraction of nicotinic acid using specific diluents has been investigated, which could have implications for industrial separation processes and the purification of chemicals (Kumar & Babu, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-[methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)7-14(3)11(15)9-5-4-6-10(13-9)12(16)17/h4-6,8H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLPDCXLEKQXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C(=O)C1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



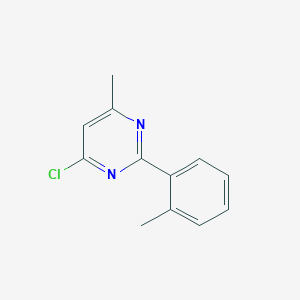
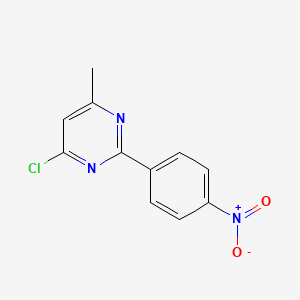
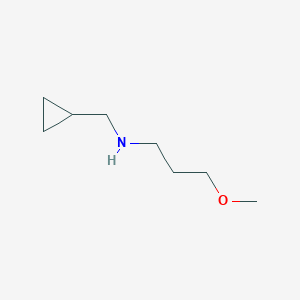
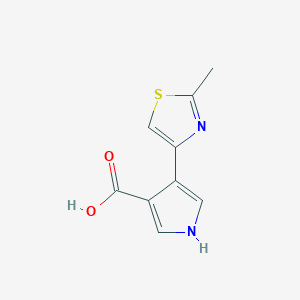
![4-chloro-6-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1462596.png)
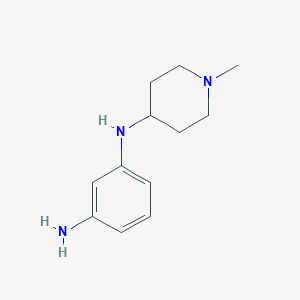
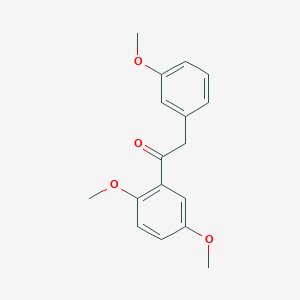
amine](/img/structure/B1462599.png)
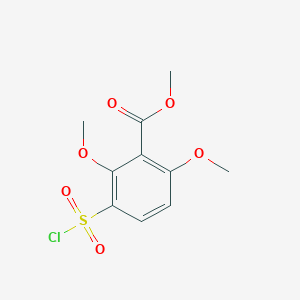
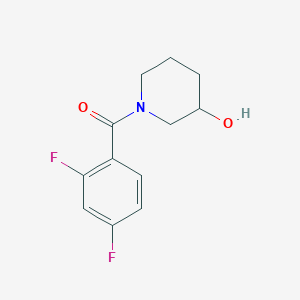
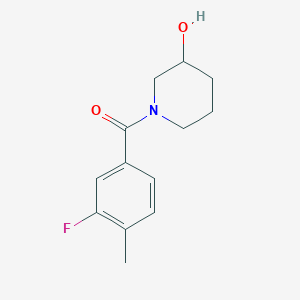
![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)
![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)
